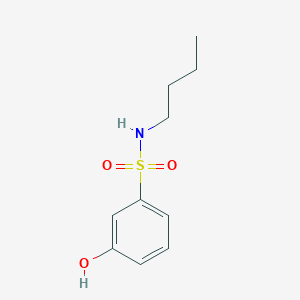
6-Propoxy-5-indanecarbaldehyde
説明
6-Propoxy-5-indanecarbaldehyde is a chemical compound with the molecular formula C13H16O2 . It has a molecular weight of 204.27 . The compound is also known as 5-Indanecarbaldehyde, 6-propyloxy- or Indan-5-carboxaldehyde, 6-propoxy.
Molecular Structure Analysis
The InChI code for this compound is1S/C13H16O2/c1-2-6-15-13-8-11-5-3-4-10(11)7-12(13)9-14/h7-9H,2-6H2,1H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 204.26 and a molecular formula of C13H16O2 .科学的研究の応用
Synthesis of Novel Compounds
Studies have explored the synthesis of new chemical compounds and their potential applications. For instance, the preparation of stable alternatives to glyceraldehyde acetonide from D-mannitol demonstrates the exploration of new synthetic routes and compounds for various applications, including potentially pharmaceuticals and materials science (S. Ley & P. Michel, 2003).
Antioxidant and Antihyperglycemic Agents
Research into coumarin derivatives containing pyrazole and indenone rings has shown promising antioxidant and antihyperglycemic activities, which suggests that similar structures, such as 6-Propoxy-5-indanecarbaldehyde, could be explored for these biological activities (R. Kenchappa et al., 2017).
Catalysis in Organic Synthesis
The role of Pd(II) as both a Lewis acid and a transition metal catalyst in the synthesis of cyclic alkenyl ethers from acetylenic aldehydes highlights the importance of catalysts in facilitating reactions, potentially including those involving this compound for the synthesis of complex organic molecules (N. Asao et al., 2002).
Heterogeneously Catalyzed Reactions
Investigations into the condensation of glycerol to cyclic acetals using various solid acids as heterogeneous catalysts offer insights into green chemistry approaches and the potential for this compound to participate in or be synthesized via environmentally friendly processes (J. Deutsch et al., 2007).
Safety and Hazards
作用機序
Target of Action
The primary targets of 6-Propoxy-5-indanecarbaldehyde are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Mode of Action
Like many other organic compounds, it is likely that this compound interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and van der waals forces .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors such as pH, temperature, and the presence of other chemicals. Specific details about how these factors affect the action of this compound are currently unknown .
特性
IUPAC Name |
6-propoxy-2,3-dihydro-1H-indene-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-2-6-15-13-8-11-5-3-4-10(11)7-12(13)9-14/h7-9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLEKWYSEQOZUMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C2CCCC2=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[2-(Allyloxy)-5-chlorophenyl]methanol](/img/structure/B1516927.png)
![1-{3-[(3-Methylphenyl)methoxy]phenyl}piperazine](/img/structure/B1516929.png)



![2-[2-(Thiophen-2-yl)-1,3-oxazol-4-yl]acetic acid](/img/structure/B1516942.png)





![Thieno[3,2-c]pyridin-4-ylhydrazine](/img/structure/B1516956.png)
